

# AFG206 versus AUZ454 ATH686 potency

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**Compound Focus: AFG206**

Cat. No.: S548018

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## FLT3 Inhibitors Comparison

The table below summarizes the core characteristics of these inhibitors based on the study [1] [2].

Feature	AFG206 (First-Generation, Type II)	AUZ454 & ATH686 (Second-Generation, Type II)
Generation & Type	First-Generation, Type II	Second-Generation, Type II (AST487 analogs)
Example Compounds	AFG206, AFG210, AHL196	AUZ454, ATH686
Core Structure	Diphenyl urea motif [2]	Diphenyl urea with <b>piperazine moiety</b> and <b>amino group at position 2</b> of the pyrimidine ring [1] [2]
Binding Mode	"DFG-out" ATP competitive [2]	"DFG-out" ATP competitive [2]
Potency (IC <sub>50</sub> )	~0.1 µM [2]	Highly potent; superior to AFG206 and PKC412 [1]
Key Mechanism	Inhibits mutant FLT3 autophosphorylation, induces apoptosis and cell cycle arrest in mutant FLT3-expressing cells [2]	Inhibits mutant FLT3 autophosphorylation, induces apoptosis and cell cycle arrest; improved interaction with ATP pocket [1] [2]

Feature	AFG206 (First-Generation, Type II)	AUZ454 & ATH686 (Second-Generation, Type II)
Resistance Profile	Shows cross-resistance with "Type I" inhibitors (e.g., PKC412) [1]	Overrides resistance to "Type I" inhibitors (e.g., PKC412, AAE871) and first-generation "Type II" inhibitors [1]

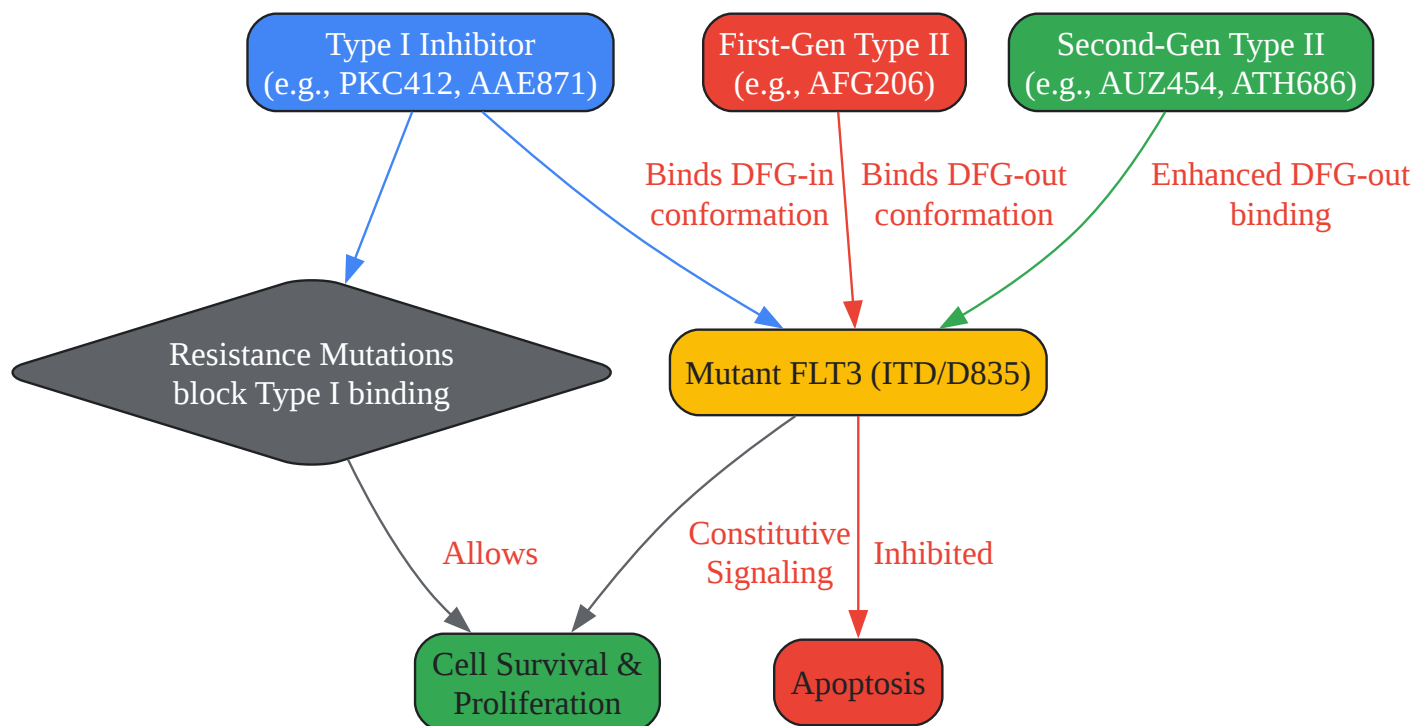
## Experimental Data and Workflows

The key findings are based on the following standard experimental protocols:

- **Cellular Proliferation Assay:** Inhibitor potency (IC<sub>50</sub> values) was determined by measuring the proliferation of **Ba/F3 cells** (a murine pro-B cell line) engineered to express mutant FLT3 (e.g., FLT3-ITD, D835Y). Viability was assessed after treatment with the compounds [2].
- **Apoptosis Analysis:** Induction of cell death was confirmed using assays like **Annexin V staining** to detect phosphatidylserine externalization, a marker of apoptosis [2].
- **Western Blot Analysis:** To confirm direct target engagement, cells were treated with inhibitors, and lysates were analyzed by Western blot. This demonstrated inhibition of **FLT3 autophosphorylation** and downstream signaling proteins like **pSTAT5 and pMAPK**, without affecting total protein levels [2].
- **Selectivity Verification:** The selectivity of the inhibitors for FLT3 was tested by culturing the cells with **IL-3** (via WEHI conditioned media). Rescue of cell proliferation in the presence of IL-3 confirmed that the compounds specifically target the FLT3 signaling pathway and not general cell survival mechanisms [2].

## FLT3 Inhibitor Mechanism and Resistance

The following diagram illustrates the signaling pathway of mutant FLT3 and how the different types of inhibitors work, which explains the resistance mechanism.



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*FLT3 Inhibitor Classes and Resistance Mechanism*

## What the Data Means for Research

The core advancement is structural. The introduction of a **piperazine moiety** and specific placement of an **amino group** on the pyrimidine ring in AUZ454 and ATH686 allows for more favorable interactions within the ATP-binding pocket of FLT3, leading to higher potency and an ability to overcome resistance [1] [2].

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## References

1. Antileukemic Effects of Novel First- and Second-Generation... [pubmed.ncbi.nlm.nih.gov]

2. Antileukemic Effects of Novel First- and Second-Generation ... [pmc.ncbi.nlm.nih.gov]

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